Quinoline-2-carbothioamide
Overview
Description
Quinoline-2-carbothioamide is a heterocyclic compound that contains a quinoline ring system with a carbothioamide functional group at the second position
Mechanism of Action
Target of Action
Quinoline-2-carbothioamide derivatives have been studied for their potential as anticancer agents . They have shown promising anti-proliferative activities against various cell lines, including MCF-7, CACO, HepG-2, and HCT-116 . The primary targets of these compounds are protein kinases (PKs), which are key regulators of cell survival and proliferation .
Mode of Action
The mode of action of this compound involves its interaction with protein kinases. These compounds inhibit the activity of Pim-1 kinase, a protein involved in cell survival and proliferation . This inhibition leads to a decrease in cell proliferation, making these compounds potential candidates for anticancer therapies .
Biochemical Pathways
It is known that the inhibition of pim-1 kinase can lead to the down-regulation of bcl-2 and up-regulation of bax and caspase-3 . These changes can induce apoptosis, or programmed cell death, in cancer cells .
Pharmacokinetics
In silico assessment of adme properties of similar quinoline-carboxamide derivatives suggests that these compounds are orally bioavailable without blood-brain barrier penetration .
Result of Action
The result of this compound’s action is a decrease in cell proliferation and an increase in apoptosis in cancer cells . This is achieved through the inhibition of Pim-1 kinase and the subsequent changes in the expression of proteins involved in apoptosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s reactivity . In a slightly acidic solution, this compound can react with certain ions to produce a highly fluorescent oxidized product . This property has been used to develop a spectrofluorimetric method for the determination of certain ions at pico-trace levels .
Biochemical Analysis
Biochemical Properties
Quinoline-2-carbothioamide has been synthesized and assayed for carbonic anhydrase (CA) inhibitory activity against four hCA isoforms, hCA I, hCA II, hCA IV, and hCA IX . The nature of these interactions involves the inhibition of these enzymes, which play a pivotal role in the maintenance of pH homeostasis across all living phyla .
Cellular Effects
Given its inhibitory activity on carbonic anhydrases, it can be inferred that it may influence cell function by affecting pH homeostasis and related cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to carbonic anhydrases, leading to their inhibition . This can result in changes in gene expression and cellular metabolism due to alterations in pH homeostasis .
Metabolic Pathways
Given its inhibitory activity on carbonic anhydrases, it may interact with enzymes or cofactors involved in pH regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline-2-carbothioamide typically involves the reaction of quinoline-2-carboxylic acid with thionyl chloride to form quinoline-2-carbonyl chloride, which is then treated with ammonium thiocyanate to yield this compound. The reaction conditions generally include:
Step 1: Quinoline-2-carboxylic acid is reacted with thionyl chloride in the presence of a solvent such as dichloromethane at room temperature.
Step 2: The resulting quinoline-2-carbonyl chloride is then treated with ammonium thiocyanate in an appropriate solvent like ethanol, under reflux conditions, to produce this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: Quinoline-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-2-carboxamide.
Reduction: Reduction reactions can convert it into quinoline-2-methylamine.
Substitution: The thiocyanate group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinoline-2-carboxamide.
Reduction: Quinoline-2-methylamine.
Substitution: Various quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Quinoline-2-carbothioamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: It serves as a probe in biological studies to investigate enzyme interactions and cellular processes.
Medicine: this compound and its derivatives are explored for their potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.
Industry: It is utilized in the development of dyes, agrochemicals, and other industrial products.
Comparison with Similar Compounds
Quinoline-2-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide.
Quinoline-2-methylamine: Contains a methylamine group at the second position.
Quinoline-2-thiol: Features a thiol group at the second position.
Uniqueness: Quinoline-2-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
quinoline-2-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c11-10(13)9-6-5-7-3-1-2-4-8(7)12-9/h1-6H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDAGABOUKEMAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578933 | |
Record name | Quinoline-2-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20578933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96898-30-5 | |
Record name | Quinoline-2-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20578933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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